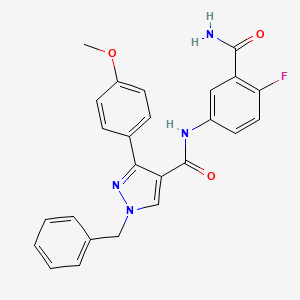
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPMP is a small molecule that belongs to the class of piperidine derivatives and has a molecular formula C20H21N2O.
作用機序
The mechanism of action of (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and signaling pathways. (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to have various biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of dopamine receptors, and inhibition of the PI3K/Akt/mTOR signaling pathway. These effects can lead to improved cognitive function, decreased addiction behavior, and inhibition of cancer cell growth.
実験室実験の利点と制限
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has several advantages for lab experiments, including its small molecular size, high purity, and ease of synthesis. However, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone research, including further optimization of the synthesis method, investigation of its potential as a drug candidate for other diseases, and exploration of its mechanism of action in various signaling pathways. Additionally, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone could be used as a tool to study the role of acetylcholinesterase and dopamine receptors in various physiological processes. Overall, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has significant potential for scientific research and could lead to the development of new therapies for various diseases.
合成法
The synthesis of (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone involves the reaction of 2-chloronicotinic acid with 4-benzylpiperidine in the presence of sodium hydride and DMF. The resulting intermediate is then treated with acetic anhydride and acetic acid to obtain the final product. This method has been optimized to achieve a high yield of (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone with good purity.
科学的研究の応用
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has shown potential in various scientific research areas, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been identified as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In neuroscience, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been used as a tool to study the role of dopamine receptors in addiction and reward pathways. In cancer research, (4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18(17-8-4-5-11-19-17)20-12-9-16(10-13-20)14-15-6-2-1-3-7-15/h1-8,11,16H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKRPJJTAFTNLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-pyridin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)


![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)

![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)



![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)

![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)